molecular formula C15H20O2 B8461278 2-Phenylethyl cyclohexanecarboxylate

2-Phenylethyl cyclohexanecarboxylate

Cat. No. B8461278
M. Wt: 232.32 g/mol
InChI Key: JWTSFLQAAHBKCB-UHFFFAOYSA-N
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Patent
US07785573B2

Procedure details

A 1-L, 4-neck, round-bottom flask, fitted with a thermometer, mechanical stirrer, nitrogen inlet tube and Liebig condenser/receiving flask, was charged with 320.4 g (2.50 mol, 1.00 equiv) of cyclohexanecarboxylic acid, 335.9 g (2.75 mol, 1.10 equiv) of 2-phenylethanol, and 1.20 g (0.2 wt. %) of tin oxalate (Fascat® 2001). The system was heated gently with slow stirring (<50 rpm) until all the cyclohexanecarboxylic acid was in solution. The air was removed with three cycles of evacuation/nitrogen-fill using a mechanical vacuum pump (50-100 torr). The rate of stirring was increased to ca. 200 rpm, the nitrogen sparge was set at 0.1 scfh, and the reaction mixture was heated to 180° C. After a 1-h hold, 36.7 g of distillate had been collected. The alcohol (9.6 g) was separated and returned to the reaction mixture. The temperature was increased to 190° C. and held for 1 h; an additional 14.0 g of distillate was collected. The alcohol (2.5 g) was separated and returned. The temperature was increased to 200° C. and held for 1 h; an additional 4.9 g of distillate was collected. The alcohol (1.0 g) was separated and returned. The temperature was increased to 210° C. and held for 1 h, and an additional 2.1 g of distillate was collected; 0.3 g of alcohol was separated, but not returned. The temperature was increased to 220° C. and held for 2 h, and an additional 1.3 g of distillate was collected; 0.4 g of alcohol was separated, but not returned. The reaction mixture was cooled to room temperature and sampled for analysis. The acid number was 1.04 mg KOH/g (99.5% conversion). Triisodecylphosphite (0.58 g) was added to the reaction mixture, and the excess 2-phenylethanol (3.9% by GLC) was removed by vacuum distillation at 165-170° C. (10 torr, 0.5 scfh nitrogen sweep) for 1 h. Activated carbon (17.4 g, 3 wt. %) was added, and the mixture was heated at 75-80° C. under vacuum (80 torr, 0.5 scfh nitrogen sweep) for 1 h. The product was cooled to room temperature and filtered through Celite® to afford 470 g (81%) of 2-phenylethyl cyclohexanecarboxylate (99.5% pure by GLC): residual alcohol, 0.06% (GLC); APHA color, 89; acid number, 0.21 mg KOH/g; saponification number, 237 mg KOH/g (theor. 241 mg KOH/g).
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
320.4 g
Type
reactant
Reaction Step Two
Quantity
335.9 g
Type
reactant
Reaction Step Two
Name
tin oxalate
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:10]1([CH2:16][CH2:17]O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C([O-])(=O)C([O-])=O.[Sn+4].C([O-])(=O)C([O-])=O>[CH:1]1([C:7]([O:9][CH2:17][CH2:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
320.4 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
Quantity
335.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Name
tin oxalate
Quantity
1.2 g
Type
catalyst
Smiles
C(C(=O)[O-])(=O)[O-].[Sn+4].C(C(=O)[O-])(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The rate of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The system was heated gently
CUSTOM
Type
CUSTOM
Details
The air was removed with three cycles of evacuation/nitrogen-fill
TEMPERATURE
Type
TEMPERATURE
Details
was increased to ca. 200 rpm
CUSTOM
Type
CUSTOM
Details
the nitrogen sparge
DISTILLATION
Type
DISTILLATION
Details
After a 1-h hold, 36.7 g of distillate had been collected
CUSTOM
Type
CUSTOM
Details
The alcohol (9.6 g) was separated
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 190° C.
DISTILLATION
Type
DISTILLATION
Details
an additional 14.0 g of distillate was collected
CUSTOM
Type
CUSTOM
Details
The alcohol (2.5 g) was separated
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 200° C.
WAIT
Type
WAIT
Details
held for 1 h
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
an additional 4.9 g of distillate was collected
CUSTOM
Type
CUSTOM
Details
The alcohol (1.0 g) was separated
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 210° C.
WAIT
Type
WAIT
Details
held for 1 h
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
an additional 2.1 g of distillate was collected
CUSTOM
Type
CUSTOM
Details
0.3 g of alcohol was separated
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 220° C.
WAIT
Type
WAIT
Details
held for 2 h
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
an additional 1.3 g of distillate was collected
CUSTOM
Type
CUSTOM
Details
0.4 g of alcohol was separated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ALIQUOT
Type
ALIQUOT
Details
sampled for analysis
ADDITION
Type
ADDITION
Details
Triisodecylphosphite (0.58 g) was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the excess 2-phenylethanol (3.9% by GLC) was removed by vacuum distillation at 165-170° C. (10 torr, 0.5 scfh nitrogen sweep) for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
Activated carbon (17.4 g, 3 wt. %) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 75-80° C. under vacuum (80 torr, 0.5 scfh nitrogen sweep) for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The product was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite®

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)C(=O)OCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 470 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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